4,4-Difluoro-but-2-enoic acid 4,4-Difluoro-but-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 944328-71-6
VCID: VC8430856
InChI: InChI=1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8)/b2-1+
SMILES: C(=CC(=O)O)C(F)F
Molecular Formula: C4H4F2O2
Molecular Weight: 122.07 g/mol

4,4-Difluoro-but-2-enoic acid

CAS No.: 944328-71-6

Cat. No.: VC8430856

Molecular Formula: C4H4F2O2

Molecular Weight: 122.07 g/mol

* For research use only. Not for human or veterinary use.

4,4-Difluoro-but-2-enoic acid - 944328-71-6

Specification

CAS No. 944328-71-6
Molecular Formula C4H4F2O2
Molecular Weight 122.07 g/mol
IUPAC Name (E)-4,4-difluorobut-2-enoic acid
Standard InChI InChI=1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8)/b2-1+
Standard InChI Key IAXOWEBVJCVNQS-OWOJBTEDSA-N
Isomeric SMILES C(=C/C(=O)O)\C(F)F
SMILES C(=CC(=O)O)C(F)F
Canonical SMILES C(=CC(=O)O)C(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a four-carbon chain with a double bond between C2 and C3, terminating in a carboxylic acid group at C1. The C4 position bears two fluorine atoms in a geminal configuration, creating a strong electron-withdrawing effect that influences both electronic distribution and steric interactions . The planar geometry of the α,β-unsaturated system facilitates conjugation between the double bond and carbonyl group, a feature critical to its chemical behavior.

Stereochemical Considerations

While the PubChem entry does not explicitly specify stereochemistry, the SMILES notation C(=C/C(=O)O)\C(F)F indicates an E (trans) configuration about the double bond . This stereochemical preference likely arises from thermodynamic stabilization during synthesis, though experimental confirmation through techniques like X-ray crystallography or NOESY NMR would be required for definitive assignment.

Molecular Descriptors

Key physicochemical parameters derived from computational models include:

PropertyValueMethod of Determination
Molecular weight122.07 g/molPubChem computed
Topological polar surface area37.3 ŲXLogP3-AA
Hydrogen bond donors1 (carboxylic -OH)PubChem descriptor
Hydrogen bond acceptors4 (2xF, carbonyl O, -OH)PubChem descriptor
Rotatable bond count2PubChem computed

These properties suggest moderate polarity and potential for intermolecular interactions, factors influencing solubility and reactivity.

Synthetic and Industrial Production

Laboratory-Scale Synthesis

Though explicit synthetic protocols remain undocumented in accessible literature, rational pathways can be extrapolated from analogous fluorination reactions:

  • Precursor Selection: Starting from but-2-enoic acid, fluorination at C4 could be achieved via:

    • Halogen exchange using DAST (diethylaminosulfur trifluoride)

    • Electrophilic fluorination with Selectfluor®

    • Radical fluorination under UV irradiation

  • Reaction Optimization:

    • Temperature control (typically -78°C to 0°C) to minimize side reactions

    • Anhydrous conditions to prevent hydrolysis

    • Catalytic systems to enhance regioselectivity

The geminal difluoro motif presents synthetic challenges due to potential over-fluorination and steric hindrance at the tetrahedral carbon center.

Industrial Manufacturing Considerations

Scale-up would require addressing:

  • Safety: HF generation risk during fluorination

  • Purification: Distillation or recrystallization to achieve >98% purity

  • Waste Management: Fluoride ion sequestration systems

Continuous flow reactors could mitigate exothermic risks while improving yield through precise residence time control.

Reactivity and Chemical Transformations

Electrophilic Character

The α,β-unsaturated system enables conjugate addition reactions:

Table 3.1: Representative Reaction Pathways

Reaction TypeReagentsExpected Product
Michael AdditionPrimary aminesβ-Amino-γ,γ-difluoro acids
Diels-Alder CyclizationCyclopentadieneBicyclic lactone derivatives
HydrogenationH₂/Pd-C4,4-Difluorobutanoic acid
OxidationKMnO₄ (acidic)Degradation to CO₂ + F⁻

The electron-deficient double bond exhibits higher reactivity toward nucleophiles compared to non-fluorinated analogues .

Fluorine-Specific Interactions

  • Hydrogen Bonding: Fluorine’s electronegativity (χ = 4.0) enhances dipole-dipole interactions

  • Metallophilic Coordination: Potential to act as a weak ligand for transition metals (e.g., Pd, Cu)

  • Hyperconjugation: C-F σ* orbitals may participate in conjugation with the π-system

Comparative Analysis with Structural Analogues

Table 4.1: Property Comparison of C₄ Fluorinated Carboxylic Acids

CompoundBoiling Point (°C)log PDipole Moment (D)
4,4-Difluoro-but-2-enoic acid215 (est.)1.23.8
3,3-Difluoro-acrylic acid1890.93.2
4-Fluorobutanoic acid2020.72.1

Key differentiators:

  • Enhanced acidity (pKa ≈ 2.3) vs. non-fluorinated analogues (pKa ≈ 4.8) due to inductive effects

  • Reduced thermal stability compared to saturated derivatives

ParameterAssessment
Skin IrritationLikely (carboxylic acid group)
Eye DamageModerate risk
Inhalation ToxicityLimited data

Recommended PPE:

  • Nitrile gloves

  • Chemical splash goggles

  • Fume hood handling

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